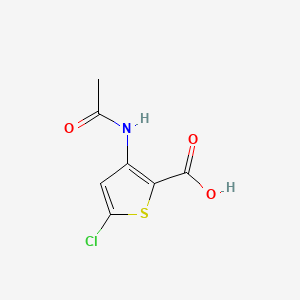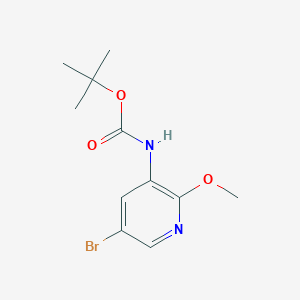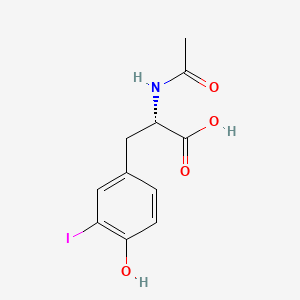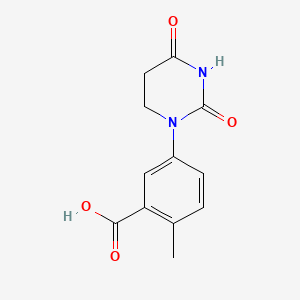
Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C15H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and 3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization or recrystallization to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-substrate interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2-one: A related compound with a different functional group.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Uniqueness
Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to the presence of both a benzyl group and a hydroxyl group on the pyrrolidine ring.
Eigenschaften
CAS-Nummer |
1026417-23-1 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 |
InChI-Schlüssel |
GTFOVZQMVHZFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


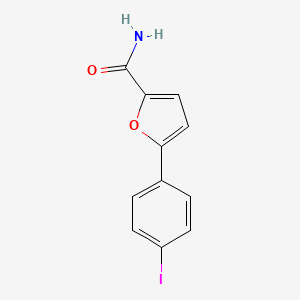
![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)
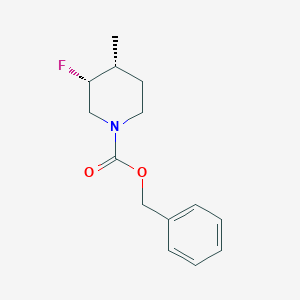
![2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
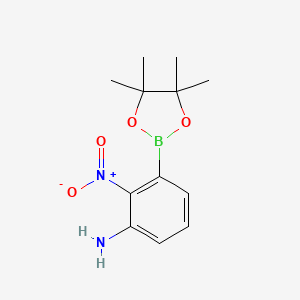
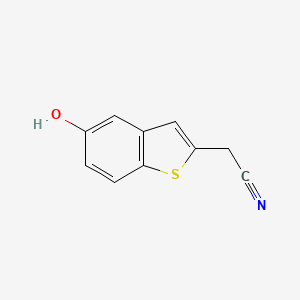
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)
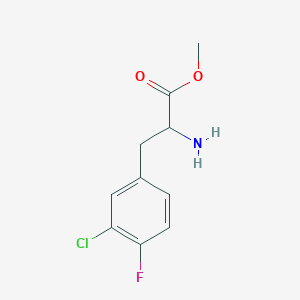
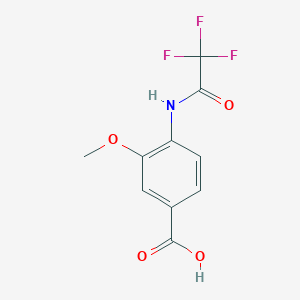
![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
